molecular formula C17H13NO4 B127831 Griffithinam CAS No. 240122-32-1

Griffithinam

Cat. No.: B127831
CAS No.: 240122-32-1
M. Wt: 295.29 g/mol
InChI Key: QKAHURDEAZTVNH-UHFFFAOYSA-N
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Description

Griffithinam is an alkaloid compound isolated from the roots of the plant Goniothalamus griffithiiThe molecular formula of this compound is C17H13NO4, and it has a molecular weight of 295.294 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Griffithinam can be synthesized through bioassay-guided fractionation of the cytotoxic ethyl acetate extract from the stems of Dasymaschalon blumei (Annonaceae). The isolation process involves several steps, including solvent extraction, chromatography, and crystallization .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from natural sources, such as the roots of Goniothalamus griffithii. The process includes:

Chemical Reactions Analysis

Types of Reactions: Griffithinam undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound .

Scientific Research Applications

Griffithinam has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Griffithinam involves its interaction with specific molecular targets and pathways. It is known to exert its effects by:

Comparison with Similar Compounds

Griffithinam is unique compared to other similar alkaloids due to its distinct chemical structure and biological activities. Some similar compounds include:

  • Aristololactam BI
  • Aristololactam BII
  • Aristololactam AII
  • Norcepharanone B

Comparison:

Properties

IUPAC Name

15-hydroxy-6,14-dimethoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c1-21-12-5-3-4-8-9(12)6-11-14-10(17(20)18-11)7-13(22-2)16(19)15(8)14/h3-7,19H,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKAHURDEAZTVNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C3C4=C(C=C21)NC(=O)C4=CC(=C3O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601227487
Record name 1-Hydroxy-2,7-dimethoxydibenz[cd,f]indol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601227487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

240122-32-1
Record name 1-Hydroxy-2,7-dimethoxydibenz[cd,f]indol-4(5H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=240122-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hydroxy-2,7-dimethoxydibenz[cd,f]indol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601227487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: The research article primarily focuses on the isolation and structural elucidation of three new alkaloids, including Griffithinam, from the roots of Goniothalamus griffithii. [] Unfortunately, the article does not provide detailed spectroscopic data, molecular formula, or weight for this compound. Further research is needed to fully characterize this compound.

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